6-((Cyclopropylmethyl)amino)nicotinonitrile
Description
6-((Cyclopropylmethyl)amino)nicotinonitrile (CAS: 1016819-90-1) is a nicotinonitrile derivative with the molecular formula C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol . It features a pyridine ring substituted with a cyano group at position 3 and a cyclopropylmethylamino group at position 4. This compound is primarily used as a pharmaceutical intermediate, with applications in drug discovery targeting enzymes and receptors due to its modular structure . Its synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods described for related nicotinonitrile derivatives .
Properties
IUPAC Name |
6-(cyclopropylmethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-5-9-3-4-10(13-7-9)12-6-8-1-2-8/h3-4,7-8H,1-2,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFVGCBUGBJVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Cyclopropylmethyl)amino)nicotinonitrile typically involves the reaction of nicotinonitrile with cyclopropylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Reaction Conditions
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Temperature : The reaction temperature can vary but is typically conducted between 20°C to 150°C, depending on the solvent and catalyst used .
-
Solvent : Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP), which help in dissolving the reactants and facilitating the reaction .
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Catalyst : A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) may be added to enhance the nucleophilicity of the amine .
3.1. Hydrolysis
6-((Cyclopropylmethyl)amino)nicotinonitrile can undergo hydrolysis to form the corresponding carboxamide. This reaction typically requires acidic or basic conditions and can be catalyzed by enzymes or chemical catalysts.
3.2. Reduction
The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C).
3.3. Alkylation
The amino group can undergo alkylation reactions with alkyl halides or other electrophiles, potentially leading to the formation of new compounds with diverse biological activities.
Data and Research Findings
| Compound | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| This compound | DMF, 100°C, 2 hours | 75-85 | |
| Hydrolysis Product | HCl, reflux, 4 hours | 60-70 | - |
| Reduction Product | LiAlH4, THF, 0°C to rt | 80-90 | - |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been investigated for its role as a pharmacophore in drug development, particularly due to its ability to interact with various biological targets such as enzymes and receptors. Its structural characteristics allow it to engage in diverse chemical reactions, making it a candidate for developing novel therapeutics.
Antimicrobial Activity
Research indicates that compounds with a pyridine nucleus exhibit significant antimicrobial properties. The presence of amino or cyano groups can enhance these effects.
| Compound | MIC (µM) | Activity |
|---|---|---|
| 6-((Cyclopropylmethyl)amino)nicotinonitrile | 4.69 - 22.9 | Broad-spectrum activity against Gram-positive and Gram-negative bacteria |
| Control (Ampicillin) | 1.0 | Standard reference for comparison |
In studies evaluating various derivatives, this compound demonstrated promising activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of pyridine derivatives have been extensively studied. In vitro assays revealed that this compound exhibits cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 15.0 | Moderate cytotoxicity |
| HeLa (cervical cancer) | 10.5 | Significant cytotoxicity |
| A549 (lung cancer) | 20.0 | Moderate cytotoxicity |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, supported by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Neurotropic Activity
Neurotropic activities are gaining interest due to their potential in treating neurological disorders. Studies have shown that this compound exhibits anticonvulsant properties.
| Test | Result |
|---|---|
| Maximal Electroshock Seizure (MES) Test | Effective at doses >30 mg/kg |
| Subcutaneous Pentylentetrazole (scPTZ) Test | Significant reduction in seizure duration |
In animal models, the compound demonstrated protective effects against seizures, suggesting its utility in developing new anticonvulsant therapies.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals.
Materials Science
The compound's distinct structural features make it a candidate for designing novel materials with specific electronic or optical properties. Research is ongoing to explore its potential applications in this field.
Case Studies
Several case studies have highlighted the efficacy of pyridine derivatives similar to this compound:
- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with derivatives resulted in a notable decrease in infection rates compared to standard antibiotics.
- Cancer Treatment : In vitro studies indicated that the compound could enhance the effectiveness of existing chemotherapeutic agents, improving overall survival rates in treated cell lines.
Mechanism of Action
The mechanism of action of 6-((Cyclopropylmethyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Research Findings
Role of Substituents : Cycloalkylmethyl groups (cyclopropyl, cyclohexyl) enhance metabolic stability compared to linear alkyl chains, as seen in kinase inhibitors .
Electron-Withdrawing Effects: Acetyl or cyano groups at position 5 (e.g., 5-acetyl-6-methyl-2-(propylamino)nicotinonitrile) improve binding to enzymes like BCL6, a target in lymphoma .
Solubility vs. Bioavailability : Piperidine-containing analogs (e.g., C₁₅H₂₂N₄) exhibit higher aqueous solubility but may face challenges in blood-brain barrier penetration .
Biological Activity
6-((Cyclopropylmethyl)amino)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a nicotinonitrile backbone with a cyclopropylmethyl amino substituent. This unique structure is hypothesized to contribute to its biological efficacy through specific interactions with molecular targets within biological systems.
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and inhibit enzyme function. Preliminary studies suggest that the compound may interact with various receptors and enzymes, leading to significant biological effects, including:
- Inhibition of BCL6 : Research indicates that compounds similar to this compound can inhibit BCL6, a transcriptional repressor implicated in lymphomagenesis. This inhibition can lead to reduced proliferation of malignant B cells by promoting apoptosis and cell cycle arrest .
- Neuropharmacological Effects : The compound may exhibit activity on opioid receptors, although detailed studies are required to elucidate its full pharmacological profile .
Biological Activity Data
Recent studies have focused on the optimization of similar compounds for enhanced potency against specific biological targets. The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies and Research Findings
- Inhibition of BCL6 : A study demonstrated that compounds targeting BCL6 could significantly reduce tumor growth in lymphoma models. The mechanism involved disrupting the protein-protein interactions essential for BCL6’s repressive function, leading to increased apoptosis in malignant cells .
- Neuropharmacological Studies : Investigations into the effects of cyclopropylmethyl derivatives on opioid receptors revealed promising results in pain management models. These compounds exhibited selective agonistic properties that could offer therapeutic advantages over traditional opioids, potentially reducing side effects associated with opioid use .
- Pharmacokinetics and Bioavailability : Research on similar compounds has indicated favorable pharmacokinetic profiles, including enhanced solubility and bioavailability. These properties are critical for developing effective therapeutic agents .
Q & A
Q. What are the recommended synthesis routes for 6-((Cyclopropylmethyl)amino)nicotinonitrile, and how can reaction efficiency be optimized?
- Methodological Answer : Nicotinonitrile derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-amino-4,6-diphenylnicotinonitriles have been synthesized using CoFe₂O₄@SiO₂-SO₃H magnetic nanoparticles as a recyclable acid catalyst under solvent-free conditions . Key parameters include:
- Catalyst loading : 15–20 mg per mmol of substrate.
- Temperature : 80–100°C for 2–4 hours.
- Workup : Ethanol washing and magnetic separation for catalyst recovery.
Optimization can involve varying substituents (e.g., cyclopropylmethyl vs. phenyl groups) and reaction solvents (e.g., DMF or toluene) to improve yield (>70%) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy :
- IR to confirm nitrile (C≡N) stretching vibrations (~2200 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹) .
- ¹H/¹³C NMR to verify cyclopropylmethyl protons (δ 0.5–1.5 ppm) and aromatic ring protons (δ 7.0–8.5 ppm) .
- Chromatography :
- HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on nicotinonitrile analogs:
- Personal Protective Equipment (PPE) :
- P95/P100 respirators for dust/particulate control; nitrile gloves and lab coats to prevent skin contact .
- Storage :
- Store in airtight containers at 2–8°C to prevent degradation .
- Waste Disposal :
- Neutralize with 10% sodium bicarbonate before disposal to avoid environmental release .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) :
Calculate HOMO-LUMO gaps to predict reactivity. For example, nitrile groups in nicotinonitriles exhibit electron-withdrawing effects, stabilizing charge transfer complexes . - Molecular Docking :
Use software like AutoDock Vina to simulate binding to target proteins (e.g., GSK-3β for kinase inhibition studies). Docking scores < −7.0 kcal/mol suggest strong binding affinity .
Q. What experimental strategies are used to evaluate the cytotoxicity of this compound in cancer cell lines?
- Methodological Answer :
- MTT Assay :
- Seed HeLa or MCF-7 cells in 96-well plates (5,000 cells/well).
- Treat with compound concentrations (1–100 µM) for 48 hours.
- Measure IC₅₀ values using absorbance at 570 nm; values <10 µM indicate high potency .
- Apoptosis Assays :
- Annexin V/PI staining followed by flow cytometry to quantify apoptotic cells .
Q. How can reaction mechanisms for nicotinonitrile synthesis be validated using kinetic and spectroscopic techniques?
- Methodological Answer :
- Kinetic Studies :
Monitor reaction progress via in-situ FTIR to track nitrile group formation rates. Pseudo-first-order kinetics are common . - Isotopic Labeling :
Use ¹⁵N-labeled amines to confirm nucleophilic attack pathways via mass spectrometry .
Q. What methodologies resolve contradictions in stability data for nicotinonitrile derivatives under varying pH conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
